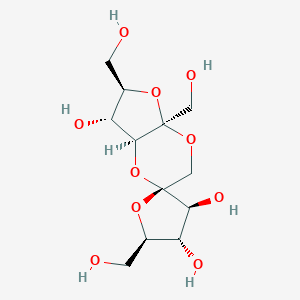

Difructose anhydride III

Übersicht

Beschreibung

Difructose anhydride III is a cyclic disaccharide composed of two fructose residues. It is the smallest cyclic disaccharide and is a hydrolysate of inulin, a naturally occurring polysaccharide. This compound is rarely found in nature and has garnered industrial interest as a low-calorie sugar substitute due to its unique properties and physiological functions .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Difructoseanhydrid III wird hauptsächlich aus Inulin durch enzymatische Reaktionen hergestellt. Das Enzym Inulin-Fructotransferase (depolymerisierend) wird verwendet, um die Umwandlung von Inulin in Difructoseanhydrid III zu katalysieren. Dieses Enzym spaltet das Inulinpolymer und führt zur Bildung von Difructoseanhydrid III .

Industrielle Produktionsmethoden: Die großtechnische Herstellung von Difructoseanhydrid III beinhaltet die Verwendung von Inulin-Fructotransferase in Bioreaktoren. Das Enzym wird oft von Mikroorganismen wie Arthrobacter-Arten produziert. Der Prozess umfasst die Extraktion von Inulin aus Quellen wie Chicorée, gefolgt von einer enzymatischen Umwandlung in einem Ultrafiltrationsmembran-Bioreaktor zur Steigerung der Produktionseffizienz .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

DFA-III undergoes hydrolysis under acidic or enzymatic conditions, yielding fructose derivatives:

-

Acid-Catalyzed Hydrolysis :

In weak acidic environments (pH 4–6), DFA-III is hydrolyzed to fructose via an autocatalytic mechanism, where the reaction rate increases as products accumulate. Kinetic studies reveal a pH-dependent equilibrium favoring fructose formation at higher acidity . -

Enzymatic Hydrolysis :

Glycoside hydrolases (GHs) cleave DFA-III into intermediate inulobiose (β-D-fructofuranosyl-(2→1)-D-fructose) and ultimately to fructose. Key enzymes include: Kinetic Parameters of Blautia parvula DFA-IIIase :Substrate Kₘ (mM) Vₘₐₓ (μmol/min/mg) DFA-III 1.12 ± 0.15 16.4 ± 0.9 Inulobiose 2.34 ± 0.21 9.8 ± 0.5

Enzymatic Degradation Pathways

Gut microbiota, particularly Blautia species, metabolize DFA-III through a two-step pathway:

This pathway is critical for DFA-III’s prebiotic effects, as it modulates bile acid metabolism by reducing deoxycholic acid (DCA) levels in the colon .

Maillard Reactions

DFA-III participates in non-enzymatic browning reactions under thermal processing:

- Reagents : Amino acids (e.g., lysine, glycine).

- Conditions : Temperatures >100°C, neutral to slightly alkaline pH.

- Products : Melanoidins (brown pigments) and flavor compounds .

Structural Analysis Reactions

Periodic acid oxidation reveals structural features of DFA-III:

- Reaction : DFA-III consumes 1 mole of periodic acid per mole, confirming the absence of vicinal diols in its cyclic structure .

- Comparative Data for Difructose Anhydrides :

Compound Periodic Acid Consumption (moles/mole) Diheterolevulosan 4 DFA-I 2 DFA-III 1 DFA-II 1

Industrial and Physiological Implications

Wissenschaftliche Forschungsanwendungen

Physiological Functions and Health Benefits

DFA-III exhibits several physiological functions that contribute to health benefits:

- Calcium Absorption : Research indicates that DFA-III enhances calcium absorption in both humans and animals. A study involving pre-menopausal Sprague Dawley rats demonstrated that dried yogurt fortified with DFA-III significantly increased calcium absorption, suggesting its potential role in osteoporosis prevention .

- Bone Health : In dairy cows, DFA-III supplementation has been shown to improve calcium metabolism during late lactation. The compound facilitates passive intestinal calcium absorption via the paracellular pathway, which is crucial for maintaining bone health in postpartum dairy cows .

- Gut Health : DFA-III acts as a prebiotic, promoting the growth of beneficial gut microbiota. This property can enhance overall gut health and improve nutrient absorption .

Production Methods

The production of DFA-III has evolved significantly over the years:

- Enzymatic Synthesis : DFA-III is primarily produced through enzymatic processes that utilize inulin as a substrate. The use of specific enzymes, such as fructosyltransferases from microorganisms like Arthrobacter sp., facilitates the conversion of inulin into DFA-III .

- Fermentation Techniques : Large-scale production often employs fermentation methods, where yeast or bacteria are used to synthesize DFA-III from inulin. This method not only enhances yield but also improves the purity of the final product .

Case Study 1: Functional Foods

A study examined the effectiveness of dried yogurt enriched with DFA-III on calcium absorption in female rats. The results indicated a significant increase in calcium levels in the femur bones of rats fed with DFA-III fortified yogurt compared to control groups. This research supports the potential use of DFA-III as an ingredient in functional foods aimed at improving bone health .

Case Study 2: Dairy Cattle Nutrition

In another study involving dairy cows, researchers assessed the impact of dietary DFA-III on mineral status and milking performance. The findings revealed that cows supplemented with DFA-III showed improved calcium levels and overall health, leading to enhanced milk production during lactation .

Current Limitations and Future Prospects

Despite its promising applications, the current use of DFA-III remains limited primarily to niche markets within functional foods and animal nutrition. Future research should focus on:

- Commercial Production : Scaling up production methods to meet industrial demands while ensuring cost-effectiveness and sustainability.

- Human Trials : Conducting extensive human clinical trials to validate the health claims associated with DFA-III, particularly regarding its role in calcium metabolism and gut health.

Summary Table of Applications

Wirkmechanismus

Difructose anhydride III exerts its effects primarily through its role as a prebiotic. It is indigestible by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health. Additionally, it enhances the absorption of minerals such as calcium and magnesium in the intestine .

Vergleich Mit ähnlichen Verbindungen

Difructose anhydride I: Another cyclic disaccharide formed from inulin.

Difructose anhydride IV: Produced from levan, another fructan.

Comparison: Difructose anhydride III is unique due to its specific glycosidic linkages and its ability to act as a prebiotic. Unlike difructose anhydride I and IV, this compound has been shown to have a more pronounced effect on mineral absorption and gut health .

Biologische Aktivität

Difructose anhydride III (DFA III) is a cyclic disaccharide derived from sucrose, specifically characterized by two reciprocal glycosidic linkages. It is recognized for its unique properties, including low caloric value and potential health benefits, particularly in the context of gut health and mineral absorption. This article explores the biological activity of DFA III, focusing on its physiological effects, mechanisms of action, and implications for health and nutrition.

Chemical Structure and Properties

DFA III is formed through the enzymatic action of inulin fructotransferase (IFTase) on inulin or by the caramelization of sucrose. It has been noted to possess half the sweetness of sucrose while providing only 1/15th of its caloric content, making it an attractive low-calorie sugar substitute .

Prebiotic Activity

One of the most significant biological activities of DFA III is its prebiotic effect . Research indicates that DFA III can enhance the growth of beneficial gut bacteria while inhibiting pathogenic strains. This modulation of gut microbiota contributes to improved digestive health and may reduce the risk of gastrointestinal disorders .

Mineral Absorption Enhancement

DFA III has been shown to improve the absorption of essential minerals such as calcium and iron. In studies involving animal models, dietary supplementation with DFA III led to increased blood concentrations of these minerals, suggesting enhanced intestinal absorption mechanisms . The compound appears to activate specific transporters in the intestinal epithelium that facilitate mineral uptake .

The beneficial effects of DFA III can be attributed to several mechanisms:

- Gut Microbiota Modulation : Long-term ingestion of DFA III alters the composition of intestinal microbiota, increasing populations of beneficial bacteria like Ruminococcus spp., which are known for their role in fiber fermentation and short-chain fatty acid production .

- pH Regulation : DFA III ingestion tends to lower fecal pH, which can inhibit bile acid dehydroxylation activities and promote a healthier gut environment .

- Nutrient Transport Enhancement : Studies have demonstrated that DFA III enhances the expression of genes related to calcium and iron transport in the intestine, thereby improving nutrient assimilation .

Case Studies

- Human Trials : A study involving ten human subjects assessed the effects of long-term DFA III consumption (3 g/day) on intestinal microbiota. Results indicated significant changes in microbial profiles, particularly among constipated individuals, highlighting the compound's potential as a therapeutic agent for digestive issues .

- Animal Studies : In broiler chickens, dietary supplementation with DFA IV (closely related to DFA III) improved growth performance and nutrient digestibility while increasing blood calcium levels. This suggests similar potential benefits for DFA III in enhancing mineral absorption in other species .

Summary Table of Biological Activities

| Biological Activity | Effect |

|---|---|

| Prebiotic Effect | Promotes growth of beneficial gut bacteria; inhibits harmful bacteria |

| Mineral Absorption | Enhances absorption of calcium and iron |

| Gut Health Improvement | Alters gut microbiota composition; lowers fecal pH |

| Nutrient Transport | Increases expression of transport genes related to calcium and iron absorption |

Eigenschaften

IUPAC Name |

(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRQDWNGXKYIDO-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81129-73-9 | |

| Record name | Difructose anhydride III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.